molecular formula C11H22N2O B3233752 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol CAS No. 1353953-77-1

2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B3233752
CAS No.: 1353953-77-1
M. Wt: 198.31 g/mol
InChI Key: GMDJLLFMCOVFSR-UHFFFAOYSA-N
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Description

2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a pyrrolidine-based compound featuring a cyclopropyl-methyl-amino substituent at the 3-position of the pyrrolidine ring and an ethanol group at the 1-position. Its molecular formula is C₁₂H₂₄N₂O, with a molecular weight of 212.34 g/mol. The compound’s structure combines a five-membered pyrrolidine ring with a cyclopropyl moiety, which may enhance lipophilicity, and a polar ethanol group that likely improves aqueous solubility.

Properties

IUPAC Name

2-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12(11-2-3-11)8-10-4-5-13(9-10)6-7-14/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDJLLFMCOVFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206590
Record name 3-[(Cyclopropylmethylamino)methyl]-1-pyrrolidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353953-77-1
Record name 3-[(Cyclopropylmethylamino)methyl]-1-pyrrolidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353953-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Cyclopropylmethylamino)methyl]-1-pyrrolidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a compound with a complex molecular structure that includes a cyclopropyl group, a pyrrolidine ring, and an ethanol moiety. This article explores its biological activity, including antibacterial and antifungal properties, synthetic routes, and potential applications based on existing research findings.

Molecular Characteristics

  • Molecular Formula : C_{11}H_{22}N_{2}O
  • Molecular Weight : Approximately 198.31 g/mol
  • Stereochemistry : The compound features a stereocenter, allowing for multiple stereoisomeric forms, with the (S) configuration being particularly notable for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol exhibit various biological activities, particularly in the realm of antimicrobial properties. Below are key findings related to its biological activity:

Antibacterial Activity

In vitro studies have shown that pyrrolidine derivatives, including those related to 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy .
CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Antifungal Activity

The compound has also shown antifungal properties in various studies. For example, certain pyrrolidine derivatives exhibited activity against Candida albicans with MIC values ranging from 0.0048 to 0.039 mg/mL .

CompoundMIC (mg/mL)Target Fungi
Compound C0.0048C. albicans
Compound D0.039C. albicans

Synthetic Routes

Several synthetic methods have been explored for the preparation of 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol:

  • Direct Alkylation : Involves the alkylation of pyrrolidine derivatives with cyclopropyl methylamine.
  • Reduction Reactions : These reactions modify existing functional groups to enhance biological activity or create specific derivatives.

These synthetic approaches provide flexibility in modifying the compound's structure, potentially optimizing its biological effects.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activities of similar compounds:

  • A study on pyrrolidine alkaloids demonstrated that structural modifications significantly influenced their antibacterial and antifungal activities .
  • Another investigation into the pharmacodynamics of cyclopropyl-containing compounds indicated that variations in substituents could lead to different therapeutic outcomes .

Potential Applications

Given its promising biological activity, 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol may have potential applications in medicinal chemistry, particularly as:

  • Antimicrobial Agents : Due to its demonstrated efficacy against various bacterial and fungal strains.
  • Pharmaceutical Development : As a lead compound for further modifications aimed at enhancing bioactivity or reducing toxicity.

Comparison with Similar Compounds

Pyrrolidine Core Modifications

  • Target Compound: Features a pyrrolidine ring substituted at positions 1 (ethanol) and 3 (cyclopropyl-methyl-amino). The ethanol group enhances hydrophilicity, while the cyclopropyl moiety may increase metabolic stability compared to linear alkyl chains.
  • SzR-109: Incorporates a pyrrolidin-1-yl-ethyl group but anchors a quinoline-carboxamide scaffold, enabling π-π stacking interactions for biological targeting .
  • Pyridine Derivatives () : Replace pyrrolidine with pyridine, introducing halogen/silyl ether groups that enhance lipophilicity and steric bulk .

Amine Substituents

  • In contrast, SzR-109’s morpholinomethyl group offers hydrogen-bonding capability, which may improve receptor binding .
  • The tert-butyldimethylsilyloxy group in pyridine derivatives () serves as a protective group, enabling controlled synthetic pathways but reducing solubility .

Q & A

Q. How can the synthesis of 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol be optimized for higher yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination between cyclopropylmethylamine and a pyrrolidinone precursor. Key parameters include:
  • Catalyst selection : Use NaBH(OAc)₃ for stereochemical control in reductive amination (yield >70%) .
  • Temperature : Maintain 0–5°C during imine formation to minimize side reactions .
  • Solvent optimization : Dichloromethane or THF improves reaction homogeneity, while methanol enhances reducing agent activity .
    Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR are critical for verifying structural integrity .

Q. What analytical techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers; retention times correlate with (R)- and (S)-configurations .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry, particularly for resolving ambiguities in NOESY NMR data .
  • Optical rotation : Compare experimental [α]D²⁵ values with literature data for known enantiomers (±5° margin) .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and oxidative stability. Store under nitrogen at -20°C for long-term stability .
  • Solubility profiling : Use shake-flask methods in PBS (pH 7.4) and DMSO, with LC-MS quantification to determine solubility limits (typical range: 5–15 mg/mL in DMSO) .

Advanced Research Questions

Q. What experimental strategies can elucidate the impact of stereochemistry on biological activity?

  • Methodological Answer :
  • Enantiomer-specific assays : Synthesize both (R)- and (S)-enantiomers via chiral auxiliaries (e.g., (R)-BINOL) and test in receptor-binding assays (e.g., GPCRs). Differences in IC₅₀ values >10-fold indicate stereochemical selectivity .
  • Molecular docking : Use Schrödinger Suite to model enantiomer interactions with target proteins (e.g., dopamine D2 receptor). Pay attention to hydrogen-bonding patterns with Thr119 and π-stacking with Phe389 .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate receptor affinity (e.g., radioligand binding) with functional assays (e.g., cAMP inhibition) to distinguish antagonism vs. inverse agonism .
  • Impurity analysis : Quantify residual solvents (GC-MS) and byproducts (LC-HRMS) that may interfere with bioactivity. For example, <0.1% cyclopropylamine contamination is critical for accurate IC₅₀ determination .

Q. What methodologies are recommended for identifying off-target interactions in complex biological systems?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog of the compound to capture interacting proteins in neuronal lysates. Validate hits via siRNA knockdown .
  • Kinome-wide screening : Employ DiscoverX KINOMEscan® to assess inhibition of 468 kinases at 1 µM. Prioritize kinases with >50% inhibition for follow-up (e.g., JAK2, MAPK14) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Reactant of Route 2
2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

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